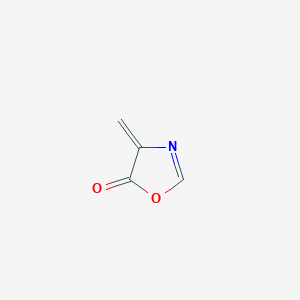
4-Methylidene-1,3-oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylidene-1,3-oxazol-5(4H)-one is a heterocyclic compound containing an oxazole ring with a methylidene group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylidene-1,3-oxazol-5(4H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of an α,β-unsaturated carbonyl compound with an amine can lead to the formation of the oxazole ring.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimized synthetic routes that maximize yield and minimize costs. These methods often include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
4-Methylidene-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The methylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized oxazole compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Methylidene-1,3-oxazol-5(4H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways involved can vary and require detailed study to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-1,3-oxazol-5(4H)-one: Lacks the methylidene group but shares the oxazole ring structure.
4-Methylidene-1,3-thiazol-5(4H)-one: Contains a sulfur atom in place of the oxygen in the oxazole ring.
Uniqueness
4-Methylidene-1,3-oxazol-5(4H)-one is unique due to the presence of the methylidene group, which can influence its reactivity and potential applications. This structural feature distinguishes it from other similar compounds and may contribute to its specific chemical and biological properties.
Propiedades
Número CAS |
53387-41-0 |
|---|---|
Fórmula molecular |
C4H3NO2 |
Peso molecular |
97.07 g/mol |
Nombre IUPAC |
4-methylidene-1,3-oxazol-5-one |
InChI |
InChI=1S/C4H3NO2/c1-3-4(6)7-2-5-3/h2H,1H2 |
Clave InChI |
OBWUGELTXLVOOC-UHFFFAOYSA-N |
SMILES canónico |
C=C1C(=O)OC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















